molecular formula C7H16N2 B1293547 1-Isopropylpiperazine CAS No. 4318-42-7

1-Isopropylpiperazine

Cat. No.: B1293547
CAS No.: 4318-42-7
M. Wt: 128.22 g/mol
InChI Key: WHKWMTXTYKVFLK-UHFFFAOYSA-N
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Description

1-Isopropylpiperazine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ecological Risk Assessment in Surface Waters

  • Application : Assessment of ecological risks in surface waters.
  • Context : The triazine herbicide atrazine, which has a structure including isopropyl groups similar to 1-isopropylpiperazine, has been extensively studied for its ecological impact, particularly in North American surface waters. Such assessments are crucial for understanding the environmental implications of chemicals containing isopropylpiperazine structures.
  • Reference : (Solomon et al., 1996).

Total Synthesis of Biologically Active Compounds

  • Application : Synthesis of bioactive compounds and analogues.
  • Context : Piperazine derivatives, such as this compound, are valuable in synthesizing biologically active compounds. An example is the total synthesis of spirotryprostatin A and its analogues, which highlights the utility of piperazine derivatives in developing potential therapeutic agents.
  • Reference : (Edmondson et al., 1999).

Development of Antimicrobial Agents

  • Application : Synthesis of antimicrobial agents.
  • Context : Piperazine-based thiazolidinones, incorporating elements like this compound, have been synthesized and evaluated for their antimicrobial properties. This research area is significant for the development of new antimicrobial drugs.
  • Reference : (Patel & Park, 2015).

HIV-1 Inhibition Studies

  • Application : Development of inhibitors for HIV-1 replication.
  • Context : Bisheteroarylpiperazine compounds, structurally related to this compound, have been studied for their role in inhibiting HIV-1 replication. This line of research is pivotal in creating effective treatments for HIV.
  • Reference : (Chong et al., 1994).

Safety and Hazards

1-Isopropylpiperazine is considered hazardous. It is a flammable liquid and vapor. It is toxic in contact with skin and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

1-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKWMTXTYKVFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195762
Record name Piperazine, 1-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4318-42-7
Record name Isopropylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4318-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isopropylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

TFA (15 mL) was slowly added to a stirred solution of tert-butyl 4-isopropylpiperazine-1-carboxylate (13 g crude) in dry DCM (20 mL) under argon atmosphere at 0° C. The resulting reaction mixture was allowed to warm to room temperature and stirred for 18 hr. The reaction mass was concentrated under vacuum and triturated the residue with n-hexane and diethyl ether. Dried under vacuum to afford the title compound (7 g, yield: 97%). MS (ESI): 129.1 [M+H]+.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of 0.29 g of 1-formyl-4-isopropylpiperazine in 10 ml of methanol were added 0.5 ml of hydrochloric acid and 1 ml of water and the mixture was heated under reflux for 2 hours. The reaction solution was distilled off under reduced pressure, a iN aqueous solution of sodium hydroxide was added and the mixture was extracted with chloroform and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to afford 0.1 g of the title compound.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 7.26 g of 1-acetyl-4-isopropylpiperazine were added 100 ml of methanol and 10 g of potassium hydroxide and the mixture was heated under reflux for 17 hours. After the solvent was distilled off, water and chloroform were added. The mixture was extracted with chloroform and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to afford 5.78 g of the title compound as an oily substance.
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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